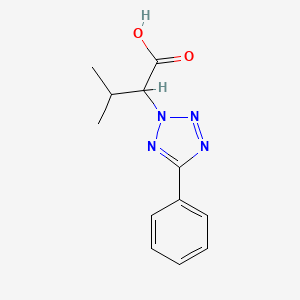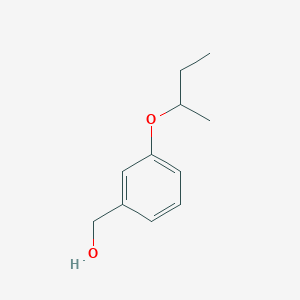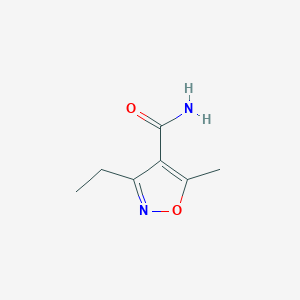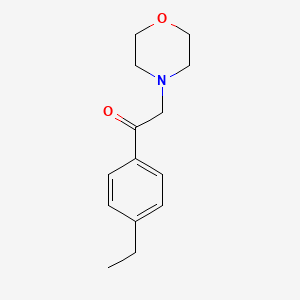![molecular formula C12H17ClN2O B1519484 N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride CAS No. 1170962-96-5](/img/structure/B1519484.png)
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride
Vue d'ensemble
Description
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C12H16N2O.ClH . It has a molecular weight of 240.73 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride is 1S/C12H16N2O.ClH/c1-8(13)9-4-6-11(7-5-9)14-12(15)10-2-3-10;/h4-8,10H,2-3,13H2,1H3,(H,14,15);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Potential Antidepressant Properties
A study by Bonnaud et al. (1987) synthesized and evaluated a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, including N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride, as potential antidepressants. The compounds showed promising results in animal tests designed to reveal antidepressant activity, with several derivatives being more active than established antidepressants like imipramine and desipramine (Bonnaud et al., 1987).
Synthesis and Characterization Studies
A study conducted by Özer et al. (2009) focused on synthesizing and characterizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, similar in structure to N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride. The study provided valuable insights into the chemical properties and potential applications of such compounds (Özer et al., 2009).
Anxiolytic-like Effects
Research by Stachowicz et al. (2004) explored the anxiolytic-like effects of PHCCC, an allosteric modulator structurally related to N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride. The study indicated that modulation of specific receptors may be a useful therapeutic approach to anxiety, suggesting potential applications for similar compounds (Stachowicz et al., 2004).
NMDA Receptor Antagonists
Shuto et al. (1995) prepared derivatives of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride and evaluated them as NMDA receptor antagonists. These compounds, including milnacipran, showed binding affinity for NMDA receptors and protected mice from NMDA-induced lethality, suggesting potential applications in neuroscience and pharmacology (Shuto et al., 1995).
Conformational Analysis
Casanovas et al. (2006) conducted a conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents, similar to N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride. This study provided insights into the conformational preferences of such compounds, relevant for understanding their biochemical interactions (Casanovas et al., 2006).
Antiproliferative Activity
Lu et al. (2021) synthesized a molecule structurally similar to N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride and investigated its antiproliferative activity. The compound exhibited significant inhibitory activity against cancer cell lines, suggesting its potential use in cancer research (Lu et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-8(13)9-4-6-11(7-5-9)14-12(15)10-2-3-10;/h4-8,10H,2-3,13H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRZZOQLWZIDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride | |
CAS RN |
1170962-96-5 | |
| Record name | N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine](/img/structure/B1519402.png)
![2-[2-(4-methyl-1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1519403.png)


![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1519408.png)
![1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519409.png)
![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B1519410.png)

![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1519412.png)



![Ethyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate](/img/structure/B1519419.png)
![3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1519423.png)